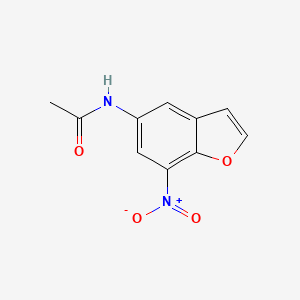![molecular formula C12H25ClO2S B11462681 1-[(2-Chloroethyl)sulfonyl]decane](/img/structure/B11462681.png)
1-[(2-Chloroethyl)sulfonyl]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloroethyl)sulfonyl]decane is an organic compound characterized by a decane backbone with a sulfonyl group attached to a 2-chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Chloroethyl)sulfonyl]decane can be synthesized through the reaction of decane with 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl chloride intermediate, which then reacts with decane to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloroethyl)sulfonyl]decane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new sulfonyl derivatives.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents.
Reduction Reactions: The compound can be reduced to form sulfide derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:
Substitution: Sulfonyl amines, sulfonyl thiols.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
1-[(2-Chloroethyl)sulfonyl]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2-Chloroethyl)sulfonyl]decane exerts its effects involves the reactivity of the sulfonyl group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules or the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
- 1-[(2-Chloroethyl)sulfinyl]decane
- 1-[(2-Chloroethyl)sulfonyl]benzene
- 1-[(2-Chloroethyl)sulfonyl]butane
Comparison: 1-[(2-Chloroethyl)sulfonyl]decane is unique due to its decane backbone, which imparts specific physical and chemical properties. Compared to 1-[(2-Chloroethyl)sulfonyl]benzene, it has a longer aliphatic chain, affecting its solubility and reactivity. The presence of the sulfonyl group in this compound makes it more reactive towards nucleophiles compared to its sulfinyl analog, 1-[(2-Chloroethyl)sulfinyl]decane.
Properties
Molecular Formula |
C12H25ClO2S |
|---|---|
Molecular Weight |
268.84 g/mol |
IUPAC Name |
1-(2-chloroethylsulfonyl)decane |
InChI |
InChI=1S/C12H25ClO2S/c1-2-3-4-5-6-7-8-9-11-16(14,15)12-10-13/h2-12H2,1H3 |
InChI Key |
LYUCFAYRSYPQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxyanilino)-3-(3-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11462599.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11462607.png)
![3-(3,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11462609.png)
![7-(4-hydroxy-3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11462622.png)
![N-(2,5-dimethylphenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11462629.png)
![2-(3-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11462631.png)
![4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11462634.png)

![4-(7-methoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11462658.png)
![(2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide](/img/structure/B11462660.png)

![2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11462675.png)
![6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11462686.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide](/img/structure/B11462691.png)
